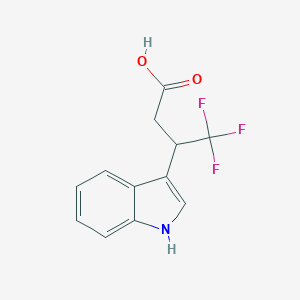

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid

Descripción general

Descripción

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid is a synthetic organic compound with the molecular formula C12H10F3NO2 and a molecular weight of 257.21 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a butanoic acid backbone, with an indole moiety at the 3-position

Métodos De Preparación

The synthesis of 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors.

Reaction Conditions: The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the trifluoromethylated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions include various substituted indoles, alcohols, amines, and carboxylic acids.

Aplicaciones Científicas De Investigación

Plant Growth Regulation

Root Elongation Activity

TFIBA has been identified as a potent plant growth regulator, particularly in promoting root elongation. Studies have shown that TFIBA can enhance root growth significantly. For instance, in experiments with Lactuca sativa (lettuce) seedlings, TFIBA treatment resulted in a 40% increase in primary root length over 72 hours while simultaneously inhibiting hypocotyl growth by 35% . This dual effect suggests that TFIBA may have unique mechanisms of action that differentiate it from traditional auxins like indole-3-acetic acid (IAA).

Mechanism of Action

The mode of action of TFIBA appears to be independent of pH changes and does not affect ethylene production. Instead, it mitigates the inhibitory effects of ethylene on root elongation, indicating a possible interaction with ethylene signaling pathways . This characteristic makes TFIBA a valuable candidate for agricultural applications aimed at enhancing root development under various environmental conditions.

Synthesis and Chemical Applications

Synthesis of Fluorinated Compounds

TFIBA serves as a precursor for synthesizing other fluorinated compounds. A novel method involving the hydroarylation of fluorinated alkynes with indoles has been developed using TFIBA as a reactant. This protocol allows for the synthesis of various trifluoromethyl-substituted synthons and diindolylmethanes, which may exhibit biological activity . The advantages of this method include high yields and broad substrate scope without the need for catalysts.

Potential Therapeutic Applications

Research is ongoing to investigate the potential therapeutic applications of TFIBA in medicinal chemistry. Preliminary findings suggest that compounds derived from TFIBA could have anti-inflammatory and anticancer properties. The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability, making TFIBA an interesting compound for further drug development studies .

Case Studies

Mecanismo De Acción

The mechanism of action of 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic development.

Comparación Con Compuestos Similares

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid can be compared with other similar compounds:

Actividad Biológica

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid (TFIBA) is a synthetic indole derivative that has garnered attention for its potential biological activities, particularly in plant growth regulation and cancer therapy. This compound is structurally related to indole-3-butyric acid (IBA), a well-known plant hormone that promotes root growth and has various biological effects. This article reviews the biological activity of TFIBA, focusing on its effects in both plant systems and cancer cell lines.

Chemical Structure

The chemical structure of TFIBA can be represented as follows:

Root Growth Promotion

TFIBA has been studied for its ability to promote root elongation in various plant species. A notable study on Lactuca sativa (lettuce) demonstrated that TFIBA at a concentration of 100 µM increased primary root length by approximately 40% over 72 hours while simultaneously inhibiting hypocotyl growth by 35% . This effect was found to be independent of pH levels and ethylene synthesis, suggesting a unique mode of action that may involve ethylene signaling pathways rather than direct inhibition of ethylene production .

| Concentration (µM) | Root Length Increase (%) | Hypocotyl Growth Inhibition (%) |

|---|---|---|

| 100 | 40 | 35 |

The mechanism behind TFIBA's action appears to involve modulation of ethylene sensitivity rather than direct interference with ethylene biosynthesis. The compound reduced the inhibitory effects of ethylene on root elongation, indicating a potential role in enhancing root growth even under conditions where ethylene would typically inhibit it .

Antiproliferative Effects

Recent studies have also explored the antiproliferative properties of TFIBA derivatives in cancer research. For instance, a derivative similar to TFIBA exhibited significant histone deacetylase (HDAC) inhibitory activity, with IC50 values against HDAC1, HDAC3, and HDAC6 reported at 13.9 nM , 12.1 nM , and 7.71 nM , respectively. These findings suggest that such compounds could serve as potential leads for developing new anticancer agents .

Case Studies

In vivo studies involving xenograft models have shown that certain derivatives of TFIBA can inhibit tumor growth effectively. For example, administering 50 mg/kg/day of a related compound resulted in significant tumor reduction compared to traditional treatments like SAHA (suberoylanilide hydroxamic acid), which required higher doses for similar effects .

Summary of Findings

| Biological Activity | Observation/Effect |

|---|---|

| Root Growth Promotion | 40% increase in root length at 100 µM |

| Hypocotyl Growth Inhibition | 35% inhibition at 100 µM |

| HDAC Inhibition | IC50 values: HDAC1 (13.9 nM), HDAC3 (12.1 nM), HDAC6 (7.71 nM) |

| Tumor Growth Inhibition | Effective at 50 mg/kg/day in xenograft models |

Propiedades

IUPAC Name |

4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c13-12(14,15)9(5-11(17)18)8-6-16-10-4-2-1-3-7(8)10/h1-4,6,9,16H,5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIJUJRAERDEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345895 | |

| Record name | 4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153233-36-4 | |

| Record name | 4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the methyl group position in the structure of 4,4,4-Trifluoro-3-(3-indolyl)butyric acid derivatives on their plant growth-promoting activity?

A1: The study by [] demonstrated that the position of the methyl group on the indole ring significantly influences the root growth-promoting activity of 4,4,4-Trifluoro-3-(3-indolyl)butyric acid derivatives. Specifically, the 4-methyl, 6-methyl, and 3-methyl (on the 2-position indole) derivatives exhibited significant root growth-promoting effects in Chinese cabbage, lettuce, and rice. Interestingly, the 1-methyl derivative showed lower activity than the unsubstituted parent compound. This suggests that substitutions at the 4, 6, and 3 positions (2-position indole) might be crucial for enhancing the biological activity, while substitution at the 1-position could be detrimental. This structure-activity relationship provides valuable insights for designing more potent plant growth regulators based on this scaffold.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.